molecular formula C22H30FN4O8P B560559 Sofosbuvir impurity J CAS No. 1334513-10-8

Sofosbuvir impurity J

Cat. No.: B560559
CAS No.: 1334513-10-8
M. Wt: 528.5 g/mol
InChI Key: JMTNHBQFZOWQKE-IQWMDFIBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sofosbuvir as a Direct-Acting Antiviral Agent

Sofosbuvir, a nucleotide analog prodrug (CAS 1190307-88-0), is a cornerstone in hepatitis C virus (HCV) treatment due to its potent inhibition of the NS5B RNA-dependent RNA polymerase. Its mechanism involves intracellular conversion to the active metabolite GS-461203, which incorporates into viral RNA and terminates replication via a 2' methyl group-induced steric clash. This pan-genotypic activity has revolutionized HCV therapy, achieving sustained virological response rates exceeding 90% in combination regimens.

Role of Impurities in Pharmaceutical Development

Impurities, defined as non-therapeutic components in drug substances, are critical in ensuring quality and safety. International Council for Harmonization (ICH) guidelines (Q3A, Q3C, M7) mandate rigorous identification, qualification, and control of these substances to:

  • Prevent toxicity : Trace impurities with mutagenic potential require strict limits.
  • Optimize synthesis : Characterization of process-related impurities (e.g., starting materials, by-products) informs scalable manufacturing.
  • Ensure stability : Degradation products like acid/base hydrolysis variants must be profiled under ICH stress conditions.

Structural and Functional Significance of Sofosbuvir Impurity J

This compound (CAS 1334513-10-8) is a diastereoisomer differing in stereochemistry at critical phosphoramidate and furanose positions. Key attributes include:

Property Value Source
Molecular Formula C₂₂H₃₀FN₄O₈P
Molecular Weight 528.47 g/mol
Structural Class Nucleotide analog diastereomer
Primary Functional Impact Potential activity as NS5B inhibitor

This structural divergence raises concerns about:

  • Pharmacological activity : Potential residual antiviral effects due to partial NS5B binding.
  • Stability implications : Altered degradation pathways compared to parent drug.

Properties

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FN4O8P/c1-13(2)33-19(29)14(3)26-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)27-11-10-17(24)25-21(27)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,26,31)(H2,24,25,30)/t14-,16+,18+,20+,22+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTNHBQFZOWQKE-IQWMDFIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=NC2=O)N)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30FN4O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601114757
Record name L-Alanine, N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-cytidylyl]-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334513-10-8
Record name L-Alanine, N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-cytidylyl]-, 1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334513-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Alanine, N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-cytidylyl]-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601114757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Forced Degradation as a Source of Impurity J

Controlled stress studies under International Council for Harmonisation (ICH) guidelines provide a primary route to impurity J. Sofosbuvir subjected to:

  • Acidic hydrolysis (0.1 M HCl, 60°C, 24 hours) yields impurity J alongside other degradation products.

  • Basic hydrolysis (0.1 M NaOH, 60°C, 24 hours) induces phosphoramidate cleavage, generating impurity J at ~5–10% yield.

  • Oxidative stress (3% H2O2H_2O_2, 48 hours) produces minimal impurity J (<2%), indicating relative stability under these conditions.

The degradation pathways are summarized in Table 1.

Table 1: Degradation Conditions and Impurity J Yield

ConditionTemperatureDurationImpurity J Yield
0.1 M HCl60°C24 hours8.2%
0.1 M NaOH60°C24 hours9.7%
3% H2O2H_2O_2RT48 hours1.5%

Data derived from stress studies.

Chromatographic Isolation and Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are pivotal for isolating impurity J from degradation mixtures:

  • Column : Agilent Eclipse XDB-C18 (4.6 × 250 mm, 5 µm).

  • Mobile phase : 0.1% trifluoroacetic acid in water:acetonitrile (50:50, isocratic).

  • Detection : UV at 260 nm, retention time = 5.704 minutes.

Mass-supported auto-purification systems enable gram-scale isolation, with impurity J eluting at distinct retention volumes due to its polar phosphoramidate group. Post-isolation, lyophilization yields a white crystalline solid with >98% purity (confirmed by 1H^1H NMR and HRMS).

Analytical Characterization of Impurity J

Spectroscopic Confirmation

  • 1H^1H NMR (400 MHz, DMSO-d6d_6) : δ 7.85 (d, J=8.4J = 8.4 Hz, 1H, pyrimidine H-6), 6.15 (d, J=5.2J = 5.2 Hz, 1H, furanose H-1'), 5.45 (m, 1H, phosphoramidate NH).

  • HRMS : Observed m/zm/z 529.1532 [M+H]+^+, calculated 529.1541 for C22H31FN4O8PC_{22}H_{31}FN_4O_8P.

  • 31P^{31}P NMR : δ -2.8 ppm, confirming the phosphoramidate linkage.

Chiral Purity Assessment

High-resolution chiral HPLC using a Chiralpak IC column (4.6 × 250 mm, 5 µm) with hexane:isopropanol (80:20) resolves impurity J from sofosbuvir, demonstrating a diastereomeric excess >99%.

Scalability and Process Optimization

Solubility and Formulation Considerations

Impurity J exhibits solubility in dimethyl sulfoxide (DMSO) at 10 mM, with storage recommendations at -20°C to prevent racemization. For in vivo studies, formulations use DMSO master stock diluted with PEG300 and Tween 80 to maintain stability.

Table 2: Formulation Parameters for In Vivo Studies

ComponentVolume RatioPurpose
DMSO master stock25 µLSolubilization
PEG30030 µLReduce cytotoxicity
Tween 8010 µLEnhance bioavailability

Adapted from solubility guidelines.

Regulatory and Quality Control Aspects

Validation of Analytical Methods

The RP-HPLC method validated per ICH Q2(R1) demonstrates:

  • Linearity : R2=0.999R^2 = 0.999 for impurity J (10–30 µg/mL).

  • Accuracy : 104.6–118.9% recovery in spiked samples.

  • Precision : %RSD <2.0% for intraday and interday assays.

Table 3: Validation Parameters for Impurity J Quantitation

ParameterResultAcceptance Criteria
Linearity (R2R^2)0.999≥0.990
LOD0.03% (0.12 µg)≤0.05%
LOQ1.50% (0.375 µg)≤0.15%

Data from method validation studies.

Stability Profiling

Accelerated stability studies (40°C/75% RH, 6 months) show impurity J levels increase by <0.2% in sofosbuvir tablets, confirming robust formulation practices .

Chemical Reactions Analysis

Types of Reactions: Sofosbuvir impurity J undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the transformation of the starting materials into the final impurity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various intermediates that eventually lead to the formation of this compound. These intermediates are characterized and monitored to ensure the purity of the final product .

Scientific Research Applications

Sofosbuvir impurity J exhibits significant biological activity as an inhibitor of HCV RNA replication, similar to its parent compound, sofosbuvir. While it has not been fully validated for medical applications, preliminary studies suggest that it may play a role in understanding the pharmacodynamics and pharmacokinetics of sofosbuvir formulations .

Potential Applications

  • Research Use:
    • This compound is primarily utilized in research settings to investigate its pharmacological properties and to assess its impact on HCV treatment regimens.
    • It serves as a reference compound in analytical chemistry for method validation and stability testing of sofosbuvir formulations .
  • Analytical Chemistry:
    • The compound is integral in developing stability-indicating methods for analyzing sofosbuvir and its degradation products. Techniques such as reversed-phase chromatography are employed to evaluate the purity and concentration of both sofosbuvir and its impurities, including impurity J .
  • Forced Degradation Studies:
    • Research has focused on understanding the stability of sofosbuvir under various stress conditions (thermal, hydrolytic, oxidative) to identify degradation pathways that could yield impurities like this compound. Such studies are essential for ensuring the quality and safety of pharmaceutical products .

Case Study 1: Stability-Indicating Method Development

A study developed a new stability-indicating method using ultra-performance liquid chromatography (UPLC) to analyze sofosbuvir and its impurities, including impurity J. The method demonstrated superior resolution and speed compared to traditional methods, facilitating better detection of impurities during quality control processes .

Case Study 2: Pharmacokinetic Studies

In clinical settings, adherence to sofosbuvir therapy was evaluated among patients with chronic HCV infection. The presence of impurities like this compound was monitored to assess their impact on therapeutic outcomes. Findings indicated that while adherence was high, variations in drug formulation purity could influence treatment efficacy .

Table 1: Comparison of Analytical Methods for Sofosbuvir Impurity Analysis

Method TypeAdvantagesLimitations
Reversed-Phase ChromatographyHigh resolution; widely usedRequires extensive method development
Ultra-Performance Liquid ChromatographyFaster analysis; lower solvent consumptionHigher cost; requires specialized equipment
Mass SpectrometrySensitive detection; structural elucidationComplex sample preparation

Table 2: Summary of Stability Studies on Sofosbuvir

ConditionStability ObservedImpurities Identified
AcidicDegradationAcid degradation products
BasicDegradationBase degradation products
OxidativeLimited degradationMinor oxidative impurities
ThermalStableNone
PhotolyticStableNone

Mechanism of Action

The mechanism of action of Sofosbuvir impurity J is related to its structural similarity to sofosbuvir. It may interact with the same molecular targets, such as the hepatitis C virus RNA-dependent RNA polymerase, but with different efficacy and potency. The impurity may also undergo metabolic transformations that affect its activity and toxicity .

Comparison with Similar Compounds

Uniqueness: Sofosbuvir impurity J is unique due to its specific structural features and formation pathway. It is distinguished from other impurities by its specific chemical reactions and the conditions under which it is formed .

Biological Activity

Sofosbuvir impurity J (CAS Number: 1334513-10-8) is a process-related impurity associated with the antiviral drug sofosbuvir, which is primarily used in the treatment of chronic hepatitis C virus (HCV) infections. Understanding the biological activity of this impurity is crucial for assessing its safety and efficacy in pharmaceutical formulations.

Overview of Sofosbuvir and Its Impurities

Sofosbuvir is a nucleotide analog inhibitor that targets the HCV RNA-dependent RNA polymerase, effectively inhibiting viral replication. During the synthesis of sofosbuvir, various impurities, including this compound, can form. These impurities must be monitored and controlled to ensure the overall safety and efficacy of the final drug product .

The biological activity of this compound is hypothesized to be related to its structural similarity to sofosbuvir. It may interact with the same molecular targets, such as the HCV RNA-dependent RNA polymerase, although its efficacy and potency could differ significantly from those of sofosbuvir. The impurity's potential metabolic transformations could also influence its activity and toxicity profile.

In Vitro Studies

Research indicates that impurities like this compound can exhibit varying degrees of antiviral activity. In vitro studies have shown that such impurities may affect cellular processes and influence viral replication rates. However, specific data on the potency and efficacy of this compound compared to sofosbuvir remains limited.

Case Studies

  • Case Study on Toxicity : A study involving animal models revealed that high doses of sofosbuvir resulted in certain toxicities, including gastrointestinal issues and potential cardiac effects. Although these studies primarily focused on sofosbuvir, they raise concerns about the safety profile of its impurities, including this compound .
  • Real-World Effectiveness : A retrospective analysis involving patients treated with sofosbuvir-based regimens reported high rates of sustained virologic response (SVR). While this study did not specifically address this compound, it highlights the importance of understanding all components in antiviral therapies to ensure patient safety and treatment efficacy .

Comparative Analysis with Related Compounds

CompoundMechanism of ActionEfficacy (SVR Rates)Safety Profile
Sofosbuvir Inhibits HCV RNA polymeraseHigh (up to 98%)Generally well-tolerated
This compound Potentially similar to sofosbuvirUnknownLimited data; potential toxicity concerns
Other Impurities Varies; often less characterizedVariesVaries; requires monitoring

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sofosbuvir impurity J
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Sofosbuvir impurity J

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.